molecular formula C15H22ClN3O3 B2987688 Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate CAS No. 1314391-51-9

Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate

Cat. No.: B2987688
CAS No.: 1314391-51-9
M. Wt: 327.81
InChI Key: VZWHWTGPQVLTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate (CAS: 1314391-51-9) is a heterocyclic organic compound with the molecular formula C₁₅H₂₂ClN₃O₃ and a molecular weight of 327.81 g/mol . It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-chloropyrimidin-5-yloxymethyl moiety. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors and other bioactive molecules, owing to its modular structure that allows for tailored functionalization .

Properties

IUPAC Name

tert-butyl 4-[(2-chloropyrimidin-5-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-12-8-17-13(16)18-9-12/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWHWTGPQVLTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate (CAS No. 1314391-51-9) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H22_{22}ClN3_3O3_3, with a molecular weight of 327.81 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a chloropyrimidine moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15_{15}H22_{22}ClN3_3O3_3
Molecular Weight327.81 g/mol
CAS Number1314391-51-9

Synthesis

The synthesis of this compound involves multiple steps, including the reaction of piperidine derivatives with chloropyrimidine compounds. A typical synthetic route includes the use of dimethylformamide (DMF) as a solvent and potassium carbonate as a base, followed by purification through column chromatography .

Synthetic Route Overview

  • Starting Materials : Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate and 2-chloropyrimidin-5-ol.
  • Reagents : Potassium carbonate, DMF.
  • Conditions : Stirring at elevated temperatures (60°C for 24 hours).
  • Purification : Silica gel column chromatography.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those structurally related to this compound. These compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Key Findings:

  • Inhibition of COX Enzymes : Compounds similar to tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine exhibited IC50_{50} values around 0.04 μmol for COX-2 inhibition, comparable to celecoxib .
CompoundIC50_{50} (μmol)Target Enzyme
Celecoxib0.04 ± 0.01COX-2
Tert-butyl derivative0.04 ± 0.02COX-2

Antimycobacterial Activity

The compound has also been explored for its potential activity against Mycobacterium tuberculosis (Mtb). Structure-activity relationship studies indicate that modifications in the piperidine ring can enhance potency against Mtb by targeting the menaquinone biosynthetic pathway, crucial for bacterial survival under hypoxic conditions.

Research Insights:

  • In vitro Potency : Certain derivatives showed IC50_{50} values between 13–22 μM against Mtb, indicating promising antimycobacterial activity .

Case Studies and Applications

In vivo studies have demonstrated that pyrimidine derivatives can significantly reduce inflammation in animal models. For instance, compounds were tested in carrageenan-induced paw edema models and showed effective dose responses similar to established anti-inflammatory drugs like indomethacin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural elements include the piperidine-Boc backbone and the 2-chloropyrimidinyloxy substituent. Below is a comparative analysis with analogous derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Applications/Findings
Target Compound: Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate C₁₅H₂₂ClN₃O₃ 327.81 2-Chloropyrimidinyloxy, Boc-protected piperidine Intermediate for kinase inhibitors
Tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate C₁₇H₂₀N₄O₇S₂ 456.49 Nitrobenzoyl, methylsulfonyl-thiazole CDK9 inhibitor synthesis (97% yield)
Tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate C₂₃H₂₈N₆O₄ 454.50 Indazolyl, pyrimidine carboxamido High HPLC purity (99.99%)
Tert-butyl 4-(4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate C₂₄H₂₉FN₆O₄S 516.59 Triazolyl, fluorophenyl, methylsulfonyl-pyrimidine Kinase-bromodomain inhibitor

Q & A

Q. What are common synthetic routes for synthesizing this compound?

The compound can be synthesized via coupling reactions between a piperidine intermediate and a 2-chloropyrimidin-5-yl derivative. For example, analogous tert-butyl piperidine carboxylate derivatives are prepared using palladium-catalyzed cross-coupling (e.g., SPhos Pd G3) in THF at elevated temperatures (60°C), followed by purification via silica gel chromatography . Key steps include nucleophilic substitution at the chloropyrimidine moiety and Boc-protection strategies to stabilize the piperidine ring.

Q. Which analytical techniques are critical for characterizing this compound?

Characterization typically involves:

  • 1^1H/13^{13}C NMR to confirm structural integrity and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) for precise molecular weight validation .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches from the Boc group at ~1685 cm1^{-1}) . Purity is assessed via HPLC or TLC, with column chromatography as the standard purification method .

Q. What safety protocols are essential during handling?

  • Use personal protective equipment (PPE) : gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of potential irritants .
  • Store in a cool, dry environment , away from oxidizers and ignition sources . Conflicting safety data (e.g., unclassified hazards vs. possible toxic fumes) necessitate conservative handling .

Advanced Research Questions

Q. How can reaction yields be optimized during chloropyrimidine-piperidine coupling?

  • Catalyst selection : SPhos Pd G3 improves coupling efficiency in THF due to enhanced stability and reactivity .
  • Temperature control : Heating to 60°C accelerates the reaction while minimizing side products .
  • Stoichiometric adjustments : Use 1.2–1.5 equivalents of the chloropyrimidine derivative to drive the reaction to completion. Low yields may arise from moisture-sensitive intermediates; ensure anhydrous conditions and inert atmospheres .

Q. How to resolve discrepancies in reported toxicity data?

Discrepancies in Safety Data Sheets (SDS) (e.g., "not classified" vs. "toxic fumes" warnings) require:

  • Contextual analysis : Differences may stem from purity grades or testing methodologies (e.g., industrial vs. lab-scale) .
  • Precautionary measures : Assume worst-case scenarios—implement respiratory protection and monitor for irritation .
  • In-house testing : Conduct acute toxicity assays (e.g., LD50_{50}) if conflicting data persist .

Q. What challenges arise in crystallographic refinement of this compound?

  • Twinned crystals : Common with flexible piperidine rings; use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder modeling : The tert-butyl group may exhibit rotational disorder; apply PART/SUMP restraints . High-resolution data (>1.0 Å) are ideal, but SHELX can robustly handle lower-resolution datasets common in small-molecule crystallography .

Q. How does the chloropyrimidine group influence reactivity?

The 2-chloro substituent is a prime site for nucleophilic substitution (e.g., with amines or thiols) to generate derivatives. However, steric hindrance from the adjacent oxygen-methyl-piperidine group may slow reactivity. For example, bromopyrimidine analogs undergo Suzuki coupling, but the chloro derivative may require harsher conditions (e.g., microwave-assisted heating) .

Data Contradiction Analysis

  • Synthesis yields : Reported yields for similar compounds vary (40–75%) due to solvent purity and catalyst lot variability .
  • Hazard classification : Some SDS omit toxicity data due to incomplete testing, while others cite occupational exposure limits . Researchers should cross-reference regulatory databases (e.g., PubChem) and prioritize peer-reviewed studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.